molecular formula C4H4BrNO B1373555 2-Bromo-4-methyloxazole CAS No. 1060816-11-6

2-Bromo-4-methyloxazole

Cat. No. B1373555
CAS RN: 1060816-11-6
M. Wt: 161.98 g/mol
InChI Key: YCGXOBCNNSFZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 2-Bromo-4-methyloxazole is C4H4BrNO. The InChI code is 1S/C4H4BrNO/c1-3-2-7-4 (5)6-3/h2H,1H3 .


Physical And Chemical Properties Analysis

2-Bromo-4-methyloxazole has a molecular weight of 161.98 g/mol. It appears as a pale-yellow to yellow-brown liquid .

Scientific Research Applications

Synthesis of New Chemical Entities in Medicinal Chemistry

2-Bromo-4-methyloxazole serves as an intermediate in the synthesis of new chemical entities. Its presence in medicinal compounds is crucial due to its wide spectrum of biological activities. It has been increasingly used to create novel therapeutic agents, leveraging its heterocyclic structure which is often associated with biological specificity .

Antimicrobial Agents

The oxazole ring, a core component of 2-Bromo-4-methyloxazole, is known for its antimicrobial properties. Researchers have utilized this compound in the development of new antimicrobial agents that can be effective against resistant strains of bacteria and other pathogens .

Anticancer Research

Oxazole derivatives, including 2-Bromo-4-methyloxazole, have been studied for their potential anticancer activities. They are used to synthesize compounds that can inhibit the growth of cancer cells or can be used as carriers for targeted drug delivery systems in oncology .

Anti-inflammatory and Analgesic Medications

Due to its anti-inflammatory properties, 2-Bromo-4-methyloxazole is used in the synthesis of anti-inflammatory and analgesic medications. It contributes to the development of drugs that can alleviate pain and reduce inflammation in various medical conditions .

Agricultural Chemistry

In the field of agricultural chemistry, 2-Bromo-4-methyloxazole is used to create compounds that can act as growth regulators or pesticides. Its application in this field helps in enhancing crop protection and yield .

Material Sciences

The compound’s utility extends to material sciences, where it is involved in the creation of new materials with specific properties. This includes the development of polymers, coatings, and other materials that require the stability and reactivity provided by the oxazole ring .

properties

IUPAC Name

2-bromo-4-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO/c1-3-2-7-4(5)6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGXOBCNNSFZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677313
Record name 2-Bromo-4-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methyloxazole

CAS RN

1060816-11-6
Record name 2-Bromo-4-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-methyl-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-methyloxazole
Reactant of Route 2
2-Bromo-4-methyloxazole
Reactant of Route 3
2-Bromo-4-methyloxazole
Reactant of Route 4
2-Bromo-4-methyloxazole
Reactant of Route 5
2-Bromo-4-methyloxazole
Reactant of Route 6
2-Bromo-4-methyloxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.